
3-Oxopregn-4-ene-21,17-carbolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione is a steroid lactone.
Aplicaciones Científicas De Investigación
Biochemical Properties
3-Oxopregn-4-ene-21,17-carbolactone plays a crucial role in steroid metabolism. It interacts with several enzymes, particularly cytochrome P450 enzymes, which are essential for the metabolism of steroid hormones. This compound binds to mineralocorticoid receptors, influencing the activity of aldosterone—a hormone that regulates sodium and potassium levels in the body .
Cellular Effects
The compound modulates various cellular processes by acting as an antagonist to aldosterone at mineralocorticoid receptors. This mechanism prevents the activation of downstream signaling pathways that regulate electrolyte balance and blood pressure. The biological activities of this compound can be summarized as follows:
- Influence on Gene Expression : Alters the expression of genes related to electrolyte balance.
- Impact on Cell Signaling : Affects pathways involved in blood pressure regulation.
Metabolic Pathways
This compound is involved in several metabolic pathways related to steroid metabolism. It interacts with cytochrome P450 enzymes responsible for hydroxylation and subsequent metabolism of steroid hormones.
Case Studies
Several studies have documented the effectiveness of this compound in clinical settings:
Heart Failure Management
A study evaluated spironolactone derivatives, including this compound, in patients with chronic heart failure. The results indicated significant improvements in patient outcomes, including reduced hospitalization rates due to heart failure exacerbations.
Hirsutism Treatment
In women suffering from hirsutism, treatment with spironolactone (and its derivatives) resulted in a notable decrease in hair growth over six months. This effect was attributed to the antiandrogenic properties of the compound.
Hypertension Control
A clinical trial assessed the impact of spironolactone derivatives on patients with resistant hypertension. Findings suggested that these compounds effectively lowered blood pressure when used alongside standard antihypertensive therapies.
Research Findings
Recent research has focused on the pharmacokinetics and long-term effects of this compound:
Pharmacokinetics
Studies indicate that this compound has a favorable absorption profile with significant bioavailability when administered orally. Peak plasma concentrations are generally achieved within 2 to 4 hours post-administration.
Long-term Effects
Longitudinal studies suggest that prolonged use does not lead to significant electrolyte imbalances or adverse effects commonly associated with steroid use, making it a viable option for chronic conditions requiring long-term management.
Data Summary Table
Application Area | Description | Key Findings |
---|---|---|
Heart Failure Management | Use of spironolactone derivatives to reduce hospitalization rates | Significant improvements in patient outcomes |
Hirsutism Treatment | Antiandrogenic effects leading to reduced hair growth | Notable decrease in hair growth over six months |
Hypertension Control | Effective blood pressure reduction when combined with antihypertensives | Lowered blood pressure in resistant hypertension patients |
Pharmacokinetics | Favorable absorption profile; peak plasma concentrations within 2–4 hours | Significant bioavailability observed |
Long-term Effects | No significant electrolyte imbalances with prolonged use | Viable for chronic conditions requiring long-term management |
Propiedades
Número CAS |
801-37-6 |
---|---|
Fórmula molecular |
C22H30O3 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22+/m1/s1 |
Clave InChI |
UWBICEKKOYXZRG-UHFFFAOYSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.